6-bromo-2-hydroxy-1H-quinolin-4-one
Description
Significance of the Quinolone Nucleus in Contemporary Chemical Sciences
The quinolone scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry and materials science. mdpi.comresearchgate.net Its derivatives are integral to the development of a wide array of therapeutic agents, demonstrating the versatility of this chemical framework. mdpi.comchim.it Quinolones are perhaps most widely recognized for their role as potent antibacterial agents, with successive generations of fluoroquinolones having been developed to combat a broad spectrum of bacterial infections. mdpi.comacs.orgnih.gov
Beyond their antibacterial applications, quinolone derivatives have been investigated for a multitude of other pharmacological activities. These include anticancer, antimalarial, antiviral (including anti-HIV), and anti-inflammatory properties. mdpi.comresearchgate.netchim.itresearchgate.net The planar nature of the quinolone ring system allows for effective intercalation with DNA and interaction with various enzymes, contributing to its diverse biological effects. researchgate.net This wide-ranging bioactivity has cemented the quinolone nucleus as a privileged scaffold in drug discovery, continually inspiring the synthesis of novel analogues with tailored properties. mdpi.comresearchgate.net
Academic Context of Halogenated Quinolone Derivatives
The introduction of halogen atoms onto the quinolone scaffold has been a pivotal strategy in medicinal chemistry to modulate the physicochemical and biological properties of these compounds. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govacs.org For instance, the addition of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position of the quinolone core led to the development of highly successful fluoroquinolone antibiotics like norfloxacin (B1679917) and ciprofloxacin. acs.org
Research has shown that halogen substitution at various positions of the quinolone ring can enhance antibacterial activity, particularly against resistant strains. nih.gov For example, C-8 halogen and methoxy (B1213986) substituents have been found to improve the activity of fluoroquinolones against resistant mutants of Mycobacterium smegmatis and Staphylococcus aureus. nih.gov The presence of halogens can also confer other biological activities. For instance, some halogenated quinolones have demonstrated notable anticancer and antidiabetic potential. acs.orgnih.gov The electronic and steric effects of halogen atoms play a crucial role in these enhancements, making halogenated quinolones a subject of intense academic and industrial research. acs.org
Research Focus on 6-Bromo-2-hydroxy-1H-quinolin-4-one within the Quinolone Class
Within the extensive family of halogenated quinolones, this compound has emerged as a compound of specific research interest. Its structure features a bromine atom at the C-6 position and hydroxyl groups at the C-2 and C-4 positions, the latter of which exists in tautomeric equilibrium with a keto form, leading to the more stable 2-hydroxy-1H-quinolin-4-one structure. This particular substitution pattern has been the focus of synthetic and structural studies.
Research has been conducted on the synthesis and structural elucidation of derivatives of this compound. For example, the synthesis and X-ray diffraction analysis of S-(−)-1-phenylethylamide of 6-bromo-4-hydroxy-1-isoamyl-2-oxo-3-quinolinecarboxylic acid have been reported, determining its absolute configuration. researchgate.netnajah.edunajah.edu While this specific compound has been a subject of chemical synthesis and characterization, the broader class of 6-bromo-quinolone derivatives has been explored for potential biological applications, including as antiproliferative agents. nih.gov The presence of the bromo substituent makes it a valuable intermediate for further chemical modifications and the development of new quinolone-based compounds with potentially enhanced biological activities.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 6-bromo-4-hydroxy-1H-quinolin-2-one | nih.gov |
| Molecular Formula | C9H6BrNO2 | nih.gov |
| Molecular Weight | 240.05 g/mol | nih.gov |
| Monoisotopic Mass | 238.95819 Da | nih.gov |
| XLogP3 | 1.4 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| Exact Mass | 238.958192 g/mol | nih.gov |
| Topological Polar Surface Area | 58.4 Ų | nih.gov |
| Heavy Atom Count | 13 | nih.gov |
| CAS Number | 54675-23-9 | sigmaaldrich.comcalpaclab.com |
| Physical Form | Solid | sigmaaldrich.com |
| Purity | ~96-97% | sigmaaldrich.comcalpaclab.com |
| Storage Temperature | Room Temperature (Sealed in dry) | sigmaaldrich.com |
Spectroscopic Data for this compound
| Spectroscopic Technique | Data | Source |
| LC-MS | ||
| Instrument | Q Exactive Plus Orbitrap Thermo Scientific | nih.gov |
| Ionization Mode | ESI (Positive) | nih.gov |
| Precursor m/z | 223.9706 | nih.gov |
| Adduct | [M+H]+ | nih.gov |
| Predicted Collision Cross Section (CCS) | ||
| [M+H]+ | 139.1 Ų | uni.lu |
| [M+Na]+ | 152.6 Ų | uni.lu |
| [M-H]- | 143.3 Ų | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFPMEMMMGZBKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Bromo 2 Hydroxy 1h Quinolin 4 One and Analogues
Classical and Contemporary Approaches to 4-Quinolone Core Construction
The fundamental architecture of the 4-quinolone ring is typically assembled through several classical named reactions, each offering distinct advantages based on starting material availability and desired substitution patterns. These methods often involve the cyclization of appropriately substituted anilines or related precursors.
Gould-Jacobs Reaction and its Adaptations
The Gould-Jacobs reaction provides a robust pathway to 4-hydroxyquinolines, which are tautomers of 4-quinolones. nih.govatlantis-press.com The process commences with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonate, such as diethyl ethoxymethylenemalonate. This is followed by a thermally induced cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). nih.gov To synthesize the 6-bromo analogue, 4-bromoaniline (B143363) is employed as the starting aniline derivative. atlantis-press.commasterorganicchemistry.com The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. nih.gov Microwave irradiation has been shown to significantly improve yields and reduce reaction times compared to traditional heating methods. prepchem.com
Table 1: Key Steps in the Gould-Jacobs Reaction
| Step | Description |
| Condensation | Reaction of an aniline with an alkoxymethylenemalonate to form an anilidomethylenemalonate. |
| Cyclization | Thermal intramolecular cyclization of the intermediate to yield a 4-hydroxy-3-carboalkoxyquinoline. |
| Saponification | Hydrolysis of the ester group to a carboxylic acid. |
| Decarboxylation | Removal of the carboxyl group to give the final 4-hydroxyquinoline. |
Conrad-Limpach Condensation in 4-Quinolone Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to furnish 4-hydroxyquinolines. libretexts.org The reaction proceeds via a Schiff base intermediate, which undergoes thermal cyclization. libretexts.org The regioselectivity of the initial condensation is temperature-dependent. At lower temperatures, attack at the ester carbonyl can lead to an anilide, which upon cyclization, can form 2-quinolones (see Knorr reaction). However, at higher temperatures (around 250 °C), the reaction favors the formation of the Schiff base, leading to the 4-hydroxyquinoline product. libretexts.org The use of high-boiling inert solvents like mineral oil can significantly increase the yield of the cyclization step. libretexts.orgyoutube.com For the synthesis of 6-bromo-4-hydroxyquinoline, 4-bromoaniline serves as the aniline component.
Camps Cyclization and Related Intramolecular Processes
The Camps cyclization is another key method for synthesizing hydroxyquinolines. This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base, such as hydroxide (B78521) ion. researchgate.net Depending on the reaction conditions and the structure of the starting material, a mixture of 2-hydroxy- and 4-hydroxyquinolines can be obtained. researchgate.net The formation of the 4-quinolone is favored by the use of a strong base which facilitates deprotonation at the α-position to the ketone, leading to an intramolecular aldol-type condensation. Weaker bases may favor the formation of the 2-quinolone isomer.
Biere-Seelen Synthesis and Dieckmann Condensation Pathways for 4-Quinolones
The Biere-Seelen synthesis, developed in 1979, starts with the Michael addition of an anthranilate, such as methyl anthranilate, to an acetylenedicarboxylate (B1228247) like dimethyl acetylenedicarboxylate. nih.gov This forms an enaminoester intermediate which is then cyclized in the presence of a strong base to yield a quinolin-4-one diester. nih.gov Subsequent regioselective hydrolysis can provide the desired quinolone derivatives. nih.gov To obtain a 6-bromo substituted quinolone via this route, one would start with a bromo-substituted methyl anthranilate.
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. researchgate.netchemicalbook.com In the context of quinolone synthesis, a suitably substituted diester, which can be formed from an anthranilate, undergoes intramolecular cyclization in the presence of a base like sodium hydride to form a dihydroquinolinone. nih.gov Subsequent oxidation leads to the aromatic 4-quinolone. nih.gov The incorporation of a 6-bromo substituent would necessitate the use of a correspondingly substituted anthranilate precursor.
Table 2: Comparison of Biere-Seelen and Dieckmann Pathways
| Feature | Biere-Seelen Synthesis | Dieckmann Condensation |
| Starting Materials | Anthranilate and Acetylenedicarboxylate | Substituted Diester (from Anthranilate) |
| Key Intermediate | Enaminoester | Cyclic β-keto ester |
| Final Step to Quinolone | Base-catalyzed cyclization and hydrolysis | Oxidation of dihydroquinolinone |
Knorr Reaction for Quinolone Ring Formation
The Knorr quinoline (B57606) synthesis traditionally converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. chemicalbook.com The reaction proceeds through the cyclization of the anilide intermediate. chemicalbook.com While the primary product is the 2-quinolone isomer, the formation of the 4-hydroxyquinoline can occur as a competing reaction under certain conditions, particularly with a smaller excess of the acid catalyst. chemicalbook.com A study on the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one involved the condensation of a β-keto ester with 4-bromoaniline to form the corresponding anilide, which was then cyclized. youtube.com
Targeted Introduction of Halogen Substituents (Bromination Strategies)
The introduction of a bromine atom at the 6-position of the 2-hydroxy-1H-quinolin-4-one scaffold can be achieved through two primary strategies: utilizing a brominated precursor during the ring synthesis or by direct bromination of the pre-formed quinolone core.
As discussed in the preceding sections, the use of 4-bromoaniline as a starting material in reactions like the Gould-Jacobs, Conrad-Limpach, and Knorr syntheses directly incorporates the bromine atom at the desired 6-position of the resulting quinolone ring system. atlantis-press.commasterorganicchemistry.comyoutube.com
Alternatively, direct bromination of the 2-hydroxy-1H-quinolin-4-one (also known as 2,4-dihydroxyquinoline) can be performed. The hydroxyl groups at positions 2 and 4 are activating and direct electrophilic substitution to the benzene (B151609) ring. Treatment of 4-hydroxy-2-quinolone derivatives with molecular bromine in a solvent like glacial acetic acid can lead to bromination at various positions. chemicalbook.com For instance, the bromination of 1-substituted-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid anilides with molecular bromine in glacial acetic acid has been shown to occur at the anilide fragment. A direct synthesis of 6-bromo-2-hydroxyquinoline has been reported by treating 2-hydroxyquinoline with bromine in acetic acid. A similar strategy can be applied to 2,4-dihydroxyquinoline to achieve bromination at the 6-position.
Regioselective Bromination at the C-6 Position of Quinolones
The introduction of a bromine atom at the C-6 position of the quinolone ring is a key step in the synthesis of the target compound and its analogues. This functionalization can be achieved through regioselective bromination reactions. The precise control of the reaction conditions is crucial to ensure that the bromine atom is introduced at the desired position, as the quinolone ring possesses multiple sites susceptible to electrophilic attack.
One approach involves the direct bromination of a pre-formed quinolone scaffold. For instance, the treatment of 6-hydroxytetrahydroisoquinolines with molecular bromine has been shown to afford 5-bromo-6-hydroxytetrahydroisoquinolines with high regioselectivity and yield. researchgate.net While this example is on a related heterocyclic system, the principles of directing effects of substituents on the aromatic ring are applicable. In the context of quinolones, the electronic nature of the substituents already present on the ring will dictate the position of bromination.
Another strategy focuses on the C-3 regioselective halogenation of 4-quinolones using potassium halide salts and a hypervalent iodine reagent like PIFA (phenyliodine bis(trifluoroacetate)). acs.orgnih.gov While this method targets the C-3 position, it highlights the use of specific reagents to achieve high regioselectivity in the halogenation of the quinolone core. acs.orgnih.gov The choice of brominating agent and reaction conditions is therefore critical for achieving the desired C-6 bromo substitution.
Precursor Design for C-6 Bromo Introduction, utilizing Bromoanilines
A more common and controlled method for introducing the C-6 bromo substituent is through the use of a precursor that already contains the bromine atom at the desired position. 4-Bromoaniline is a widely used starting material for this purpose. chemicalbook.com This approach ensures that the bromine atom is unequivocally located at the C-6 position of the final quinolone ring system.
The synthesis typically involves the condensation of 4-bromoaniline with a suitable three-carbon component, followed by cyclization to form the quinolone ring. For example, 4-bromoaniline can be reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) to form an intermediate that, upon heating in a reagent like Eaton's Reagent or polyphosphoric acid (PPA), undergoes cyclization to yield 6-bromo-4-hydroxyquinolin-2(1H)-one. chemicalbook.com Another variation involves the reaction of 4-bromoaniline with diethyl malonate.
Similarly, N-(4-bromophenyl)-3-oxobutyramide can be cyclized using concentrated sulfuric acid to produce 6-bromo-4-methyl-2(1H)-quinolinone. prepchem.com These methods demonstrate the versatility of using substituted anilines as precursors to construct specifically functionalized quinolones. The choice of the coupling partner for the bromoaniline influences the substituents at other positions of the quinolone ring.
Table 1: Synthesis of 6-Bromo-quinolone derivatives from 4-Bromoaniline
| Starting Material (4-Bromoaniline Derivative) | Reagent(s) | Product | Reference(s) |
| 4-Bromoaniline | 2,2-dimethyl-1,3-dioxane-4,6-dione, Eaton's Reagent/PPA | 6-bromo-4-hydroxyquinolin-2(1H)-one | chemicalbook.com |
| N-(4-bromophenyl)-3-oxobutyramide | Concentrated H₂SO₄ | 6-bromo-4-methyl-2(1H)-quinolinone | prepchem.com |
Strategies for Introducing the C-2 Hydroxyl Functionality in 4-Quinolones
The presence of a hydroxyl group at the C-2 position is a defining feature of the target molecule, which exists in tautomeric equilibrium with its 2-quinolone form. The introduction of this functionality can be achieved through several synthetic routes.
Direct Hydroxylation Methodologies of the Quinolone Ring
Direct hydroxylation of a pre-formed quinolone ring at the C-2 position is a challenging transformation. However, some methods focus on the synthesis of 4-hydroxy-2-oxo-quinolines from ortho-alkynylanilines using a silver salt as a catalyst under mild conditions. chim.it This approach constructs the hydroxylated quinolone core in a single step from a suitably designed precursor.
Synthetic Equivalents and Transformation Pathways to the 2-Hydroxyl Group
More commonly, the 2-hydroxyl group (or its keto tautomer) is incorporated as part of the cyclization strategy. The use of malonic acid derivatives or β-ketoesters in condensation reactions with anilines inherently leads to the formation of a 4-hydroxy-2-quinolone structure. chemicalbook.com For instance, the reaction of an aniline with diethyl malonate followed by thermal cyclization is a classic method for preparing 4-hydroxy-2-quinolones.
In some cases, a 2-chloroquinoline (B121035) derivative can serve as a precursor. The chloro group can be displaced by a hydroxide ion via nucleophilic aromatic substitution to introduce the desired hydroxyl functionality. This two-step process of chlorination followed by hydrolysis provides a viable pathway to the 2-hydroxy-quinolone scaffold.
Metal-Catalyzed Coupling Reactions for Quinolone Functionalization
Metal-catalyzed cross-coupling reactions are powerful tools for the further functionalization of the quinolone scaffold, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling for Diverse Substitutions
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. libretexts.org In the context of quinolone chemistry, it allows for the modification of the quinolone core by coupling a halo-quinolone with an organoboron reagent. acs.orgnih.govacs.org
The bromine atom at the C-6 position of 6-bromo-2-hydroxy-1H-quinolin-4-one is particularly well-suited for Suzuki-Miyaura coupling. This reaction enables the introduction of various aryl, heteroaryl, or alkyl groups at this position, leading to a diverse library of analogues. The reaction is typically catalyzed by a palladium complex in the presence of a base. youtube.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and good functional group tolerance. acs.org
For example, a 6-bromoquinolone derivative can be coupled with a variety of arylboronic acids to generate 6-arylquinolone analogues. This strategy has been successfully applied to other heterocyclic systems, such as the coupling of C3-bromo quinoline with pyridine (B92270) boronic acid. acs.orgyoutube.com The functional group tolerance of the Suzuki-Miyaura reaction allows for the use of complex and densely functionalized coupling partners, making it a valuable tool in drug discovery. acs.org
Table 2: Examples of Suzuki-Miyaura Cross-Coupling on Halogenated Quinolines
| Halogenated Quinolone | Coupling Partner | Catalyst System | Product | Reference(s) |
| C3-Br quinoline | Pyridine boronic acid | Pd catalyst | 3-(Pyridinyl)quinoline | acs.orgyoutube.com |
| Aryl Bromides | Alkyl Amine-Borane | Pd₂(dba)₃ | Diaryl benzylic amines | acs.org |
| 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ / SPhos or XPhos | Aminomethylated aromatic | nih.gov |
Sonogashira Coupling and Other C-C Bond Formation Methodologies
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is particularly useful for derivatizing halogenated quinolones. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base, and is often conducted under mild, anaerobic conditions. wikipedia.orgorganic-chemistry.org
The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in the copper cycle) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org
The reactivity of the halide in the Sonogashira coupling follows the order I > Br > Cl > F. This differential reactivity allows for regioselective functionalization of di-halogenated substrates. For instance, in a molecule like 2-bromo-4-iodo-quinoline, the terminal alkyne will preferentially couple at the more reactive iodide position. libretexts.org While classic conditions require an anhydrous and anaerobic environment, newer procedures have been developed that can be performed in aqueous media or under aerobic conditions, enhancing the reaction's sustainability. organic-chemistry.org
Beyond the Sonogashira reaction, other C-C bond formation methodologies are pivotal in quinolone synthesis. For example, the reaction of 2-aminophenyl ketones with alkynes can lead to quinolone structures, representing a fundamental approach to building the core ring system. organic-chemistry.org
Table 1: Key Features of the Sonogashira Coupling Reaction
| Feature | Description |
|---|---|
| Reaction Type | Cross-coupling |
| Reactants | Terminal alkyne and Aryl/Vinyl halide (e.g., 6-bromoquinolone) |
| Catalysts | Palladium complex (e.g., Pd(PPh₃)₄) and Copper(I) salt (e.g., CuI) |
| Base | Amine (e.g., triethylamine, diethylamine), often as solvent |
| Conditions | Typically mild, room temperature, anaerobic |
| Key Advantage | Forms a C(sp)-C(sp²) bond, useful for extending conjugation |
Other Palladium-Catalyzed Derivatization Strategies
Palladium catalysis extends beyond Sonogashira coupling to a variety of other derivatization strategies for quinolone skeletons. These cross-coupling reactions are instrumental in creating diverse libraries of substituted quinolones by forming new carbon-carbon and carbon-heteroatom bonds at positions like C-6.
While the provided search results focus heavily on Sonogashira coupling and multicomponent reactions, the principles of other major palladium-catalyzed reactions are widely applied to aryl bromides like this compound. These include:
Suzuki Coupling: This reaction couples an organoboron reagent with an aryl halide. For a 6-bromoquinolone, a Suzuki reaction with an arylboronic acid would yield a 6-aryl-quinolone derivative.
Heck Coupling: This reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a base. This would allow the introduction of vinyl groups at the C-6 position.
Buchwald-Hartwig Amination: This method forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key strategy for synthesizing N-aryl derivatives, which could be applied to the 6-position of the quinolone core.
These reactions collectively provide a versatile toolkit for modifying the quinolone scaffold, enabling the systematic exploration of structure-activity relationships. rsc.org
Multicomponent Reactions (MCRs) in Quinolone Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a highly efficient strategy for synthesizing complex molecules like quinolones. ufms.brrsc.org MCRs are distinguished by their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. ufms.brrsc.org
Several named MCRs and novel one-pot procedures have been successfully employed to construct the quinolone framework. For example, a greener MCR approach involves the reaction of an aniline derivative, a benzaldehyde (B42025) derivative, and phenylacetylene (B144264) in water, using hydrochloric acid as a promoter, to yield 2,4-diaryl-quinoline derivatives. ufms.br Another efficient, catalyst-free, three-component procedure for synthesizing quinoline-hybrid molecules involves the reaction of a formyl-quinoline, a primary heterocyclic amine, and a cyclic 1,3-diketone under microwave irradiation. acs.org
The mechanism for these reactions often involves a cascade of well-known transformations, such as the formation of a Schiff base followed by a Diels-Alder type reaction and subsequent oxidation to form the aromatic quinoline ring system. ufms.br The versatility of MCRs allows for the incorporation of a wide range of substituents, making them invaluable in medicinal chemistry for creating libraries of novel compounds. rsc.orgthieme-connect.com
Table 2: Examples of Multicomponent Reactions for Quinolone Synthesis
| MCR Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Acid-Promoted ufms.br | Aniline, Benzaldehyde, Phenylacetylene | HCl, Water, Reflux | 2,4-Diaryl-quinolines |
| Catalyst-Free acs.org | Formyl-quinoline, Aminopyrimidine, Diketone | DMF, Microwave Irradiation | Dihydropyrido[2,3-d]pyrimidines |
| DABCO-Catalyzed thieme-connect.com | 2-Chloroquinoline-3-carbaldehyde, Cyclohexanedione, Barbituric acid | DABCO, EtOH, Reflux | 4H-Pyrano[2,3-b]quinoline derivatives |
Emerging Synthetic Technologies and Process Optimizations
To meet the demands for more efficient, scalable, and environmentally friendly chemical processes, synthetic chemists are increasingly turning to emerging technologies. The preparation of quinolones has benefited significantly from these innovations, including electrochemical synthesis, microwave irradiation, and continuous flow methods.
Electrochemical synthesis offers a green and powerful alternative to conventional reagent-based redox reactions. In the context of quinolones, electrochemistry has been used for both C-C bond formation and functionalization. For instance, the electroreductive coupling of 4-quinolones with benzophenones in the presence of trimethylsilyl (B98337) chloride provides 2-(diarylhydroxymethyl)-4-quinolones. acs.org
Furthermore, electrochemical methods can provide unique regioselectivity. An electrochemical protocol using potassium halides as both the halogen source and the electrolyte enables the effective C3-H halogenation of quinoline-4(1H)-ones in an undivided cell, a process that is scalable to the gram level. organic-chemistry.org These methods avoid the need for stoichiometric chemical oxidants or reductants, reducing waste and often proceeding under mild conditions.
Microwave irradiation and continuous flow processing are two key technologies that significantly optimize the synthesis of quinolone derivatives by enhancing reaction rates and improving process control.
Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and uniformly. nih.gov This often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. acs.orgnih.gov As noted in Section 2.5, MCRs for quinoline synthesis are often accelerated by microwave irradiation, allowing for the rapid assembly of complex heterocyclic systems in minutes rather than hours. acs.org
Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. nih.gov Flow chemistry has been successfully applied to the synthesis of 4-quinolones, a process that was previously limited to batch methods. vcu.edu Telescoped flow processes, where multiple reaction steps are connected in sequence without intermediate isolation, further improve efficiency and reduce waste, making the production of quinolones and other pharmaceuticals greener and more economical. nih.govresearchgate.net
Table 3: Comparison of Conventional and Modern Synthetic Technologies for Quinolone Preparation
| Technology | Principle | Advantages |
|---|---|---|
| Electrochemical Synthesis | Uses electric current to drive redox reactions | High selectivity, mild conditions, avoids stoichiometric reagents, sustainable. organic-chemistry.org |
| Microwave Irradiation | Uses microwave energy for rapid, uniform heating | Reduced reaction times, improved yields, enhanced reaction rates. acs.orgnih.gov |
| Continuous Flow | Reaction performed in a continuously flowing stream | Superior process control, enhanced safety, scalability, reproducibility, ideal for automation. nih.govvcu.edu |
Advanced Spectroscopic and Computational Characterization of 6 Bromo 2 Hydroxy 1h Quinolin 4 One
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 6-bromo-2-hydroxy-1H-quinolin-4-one, DFT calculations, often using a basis set like 6-311++G(d,p), are employed to determine its most stable molecular geometry. nih.govnih.gov This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. The optimized structure provides a fundamental basis for further computational analyses. nih.gov
A potential energy surface scan can be performed by varying specific dihedral angles to identify the most stable conformer. For instance, in a similar molecule, the potential energy curve as a function of a particular dihedral angle revealed the global minimum energy and thus the most stable geometry. nih.gov
Table 1: Representative Optimized Geometrical Parameters (Illustrative) (Note: The following data is illustrative and would be derived from actual DFT calculations.)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C1-C2 | 1.39 | C1-C2-C3 | 120.5 |
| C2-N1 | 1.35 | C2-N1-C9 | 123.0 |
| C6-Br | 1.90 | C5-C6-Br | 119.8 |
| C4=O2 | 1.24 | C3-C4-O2 | 121.7 |
| C2-O1 | 1.36 | C3-C2-O1 | 118.9 |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Analysis
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. cnr.itnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. units.it By analyzing these transitions, researchers can understand the nature of the electronic excitations, such as n→π* or π→π* transitions, and their corresponding oscillator strengths, which relate to the intensity of absorption bands in a UV-Vis spectrum. For complex organic molecules, TD-DFT has proven to be a reliable method for predicting optical properties with a favorable accuracy-to-cost ratio. cnr.it
Table 2: Calculated Electronic Excitation Energies and Oscillator Strengths (Illustrative) (Note: The following data is illustrative and would be derived from actual TD-DFT calculations.)
| Excitation | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 350 | 3.54 | 0.25 | HOMO → LUMO |
| S0 → S2 | 310 | 4.00 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 280 | 4.43 | 0.30 | HOMO → LUMO+1 |
Frontier Molecular Orbital (FMO) Theory and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).
Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = χ² / 2η).
These descriptors help in understanding the molecule's behavior in chemical reactions. rsc.org
Table 3: Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Illustrative) (Note: The following data is illustrative and would be derived from actual FMO calculations.)
| Parameter | Value (eV) |
| E_HOMO | -6.2 |
| E_LUMO | -2.1 |
| HOMO-LUMO Gap | 4.1 |
| Ionization Potential (I) | 6.2 |
| Electron Affinity (A) | 2.1 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.05 |
| Chemical Softness (S) | 0.49 |
| Electrophilicity Index (ω) | 4.21 |
Natural Bond Orbital (NBO) Analysis for Electronic Transitions and Molecular Stability
Natural Bond Orbital (NBO) analysis provides a localized picture of chemical bonding by transforming the delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wikipedia.orgq-chem.com This analysis is instrumental in understanding hyperconjugative interactions, which contribute to molecular stability. The stabilization energy (E(2)) associated with the delocalization of electron density from an occupied donor NBO to an unoccupied acceptor NBO is calculated. Larger E(2) values indicate stronger interactions and greater stabilization. faccts.de NBO analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges. q-chem.com
Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Illustrative) (Note: The following data is illustrative and would be derived from actual NBO calculations.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N7 | π(C8-C9) | 5.2 |
| π(C5-C6) | π(C4-C10) | 20.1 |
| LP(2) O12 | σ*(N7-C8) | 1.8 |
Molecular Electrostatic Potential (MEP) and Natural Population Analysis (NPA)
The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials. nih.gov
Natural Population Analysis (NPA), derived from NBO calculations, provides a method for assigning charges to individual atoms in a molecule. These charges are generally considered more reliable than those from other methods like Mulliken population analysis.
Table 5: Natural Population Analysis Charges (Illustrative) (Note: The following data is illustrative and would be derived from actual NPA calculations.)
| Atom | Natural Charge (e) |
| Br | -0.05 |
| O (hydroxyl) | -0.65 |
| O (carbonyl) | -0.58 |
| N | -0.45 |
| C (carbonyl) | +0.70 |
Atoms In Molecules (AIM) and Reduced Density Gradient (RDG) Analyses for Intermolecular Interactions
The theory of Atoms in Molecules (AIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonds and other interactions. Critical points in the electron density and its Laplacian are used to identify bond paths and characterize the nature of the interaction (e.g., covalent vs. electrostatic).
Reduced Density Gradient (RDG) analysis is a method used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.govresearchgate.netresearchgate.net It is based on the relationship between the electron density (ρ) and its gradient (∇ρ). Plots of the RDG versus the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by ρ reveal different types of interactions. researchgate.netchemrxiv.org
Strong attractive interactions (hydrogen bonds): Appear as spikes in the low-density, low-gradient region with negative λ₂ values.
Weak interactions (van der Waals): Appear in the low-density, low-gradient region with λ₂ values close to zero.
Steric repulsion: Appears in the high-density, high-gradient region with positive λ₂ values.
These analyses provide crucial insights into how the molecule interacts with itself (in dimers or crystals) and with other molecules. nih.gov
Calculation of Vibrational Frequencies and Thermodynamic Properties
A comprehensive search of available scientific literature and chemical databases did not yield specific studies detailing the calculation of vibrational frequencies and thermodynamic properties for this compound. Such analyses, typically performed using computational methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's conformational stability, vibrational modes, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy. While computational studies on related quinoline (B57606) derivatives exist, direct data for this compound is not presently available in the searched resources.
Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structure of this compound is established through a combination of advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. For this compound, experimental data has been reported in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). bldpharm.com The observed chemical shifts and coupling constants are consistent with the assigned structure. bldpharm.com
The ¹H NMR data reveals a singlet at 5.75 ppm, corresponding to the proton at position 3 of the quinolinone ring. bldpharm.com The aromatic protons on the benzene (B151609) ring exhibit distinct signals: a doublet at 7.21 ppm with a coupling constant (J) of 8.79 Hz for the proton at position 8, a doublet of doublets at 7.65 ppm (J = 8.79, 2.20 Hz) for the proton at position 7, and a doublet at 7.85 ppm (J = 2.20 Hz) for the proton at position 5. bldpharm.com
Table 1: ¹H NMR Data for this compound in DMSO-d₆ bldpharm.com
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 5.75 | s | - | H-3 |
| 7.21 | d | 8.79 | H-8 |
| 7.65 | dd | 8.79, 2.20 | H-7 |
s = singlet, d = doublet, dd = doublet of doublets
A thorough search of the literature did not uncover specific experimental ¹³C NMR data for this compound at the time of this writing.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing information about the compound's structure through fragmentation patterns. For this compound, a mass spectrometry result has been reported, showing a peak at m/z 241.91, which corresponds to the protonated molecule with the bromine-81 (B83215) isotope ([M+2+H]⁺). bldpharm.com
PubChem also lists predicted collision cross-section (CCS) values for various adducts of the molecule, which can be useful in advanced mass spectrometry techniques like ion mobility-mass spectrometry. uni.lu
Table 2: Mass Spectrometry Data for this compound
| Technique | Ion | m/z | Source |
|---|
Infrared (IR) Spectroscopy
Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. While general IR spectra for related quinoline compounds are available, a detailed experimental FT-IR spectrum with specific band assignments for this compound was not found in the searched literature. Typically, the IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, O-H, C=O (amide and ketone), C=C (aromatic), and C-Br bonds.
Mechanistic Investigations of 6 Bromo 2 Hydroxy 1h Quinolin 4 One S Biological Activities
Elucidation of Molecular Targets within Biological Systems
Research into the derivatives of the quinolinone scaffold has identified several molecular targets, suggesting potential areas of activity for 6-bromo-2-hydroxy-1H-quinolin-4-one. The diverse biological effects of these compounds are attributed to their interactions with various biomolecules.
Key molecular targets identified for quinolinone derivatives include:
Topoisomerase I (Top I): Novel N-substituted piperazinylquinolone derivatives have shown potent inhibitory activity against Top I, an essential enzyme in DNA replication and transcription. The consistency between cytotoxicity and Top I inhibition suggests it is a primary target for this class of derivatives. jst.go.jp
HIV Reverse Transcriptase (RT): Quinolone derivatives containing pyrazoline and pyrimidine (B1678525) moieties have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting a key enzyme in the HIV life cycle. nih.gov
Metabolic Enzymes: Certain quinolone-based hydrazone derivatives have been found to target key metabolic enzymes implicated in diabetes, such as α-glucosidase, α-amylase, and aldose reductase. acs.org
Bacterial and Fungal Enzymes: In the context of antimicrobial activity, 6-hydroxyquinolinone derivatives have been shown to target microbial DNA gyrase B in Staphylococcus aureus and N-myristoyltransferase in Candida albicans. nih.gov
Kinases and Receptors: Other quinoline (B57606) derivatives have been investigated for their interaction with targets like the serotonin (B10506) 5-HT2A receptor, butyrylcholinesterase (BChE), and catechol-O-methyltransferase (COMT). ijprajournal.com The phosphatidylinositol 3-kinase (PI3Kα) has also emerged as a significant target for certain 4-hydroxy-2-quinolone-3-carboxamides in cancer research. mdpi.com
Enzyme Inhibition Mechanisms and Specific Enzyme Interactions (e.g., Dihydrofolate Reductase, Thymidylate Synthase)
The functional consequences of binding to molecular targets often involve the inhibition of enzymatic activity. Dihydrofolate reductase (DHFR) is a critical enzyme for cell proliferation and a well-established target for anticancer and antimicrobial agents. nih.govwikipedia.org While direct studies on this compound are limited, related heterocyclic structures like 2,3,6-substituted quinazolin-4(3H)-ones have been identified as potent DHFR inhibitors. nih.gov
Kinetic studies on a quinolone−hydrazone hybrid (compound 5o) revealed a reversible, noncompetitive inhibition mechanism against aldose reductase, with an inhibition constant (Ki) of 4.65 μM. acs.org For other targets, the interaction is often characterized by the formation of stable complexes. For instance, the binding of a quinolone derivative (compound 6j) to the DNA-Top I complex is stabilized by hydrogen bonds and π-cation interactions. jst.go.jp Similarly, chloro- and bromo-substituted quinoline compounds have shown potent activity against HIV-RT, suggesting strong interactions with the enzyme's active site. nih.gov
Table 1: Enzyme Inhibition by Quinolone Derivatives This table is interactive. You can sort and filter the data.
| Derivative Class | Target Enzyme | Inhibition Mechanism | Reference |
|---|---|---|---|
| N-substituted piperazinylquinolones | Topoisomerase I | Not specified | jst.go.jp |
| Quinolone-pyrimidine hybrids | HIV Reverse Transcriptase | Non-nucleoside inhibition | nih.gov |
| Quinolone−hydrazone hybrids | Aldose Reductase | Reversible, noncompetitive | acs.org |
| 6-hydroxyquinolinones | DNA Gyrase B | Not specified | nih.gov |
| 6-hydroxyquinolinones | N-myristoyltransferase | Not specified | nih.gov |
| Quinazolin-4(3H)-ones | Dihydrofolate Reductase (DHFR) | Not specified | nih.gov |
Receptor Interaction Dynamics and Associated Signaling Pathway Modulation
Beyond enzyme inhibition, quinolinone derivatives can modulate cellular signaling by interacting with various receptors. Molecular docking simulations have suggested that certain quinoline derivatives exhibit strong binding affinities for the serotonin 5-HT2A receptor, indicating potential applications in neurological conditions. ijprajournal.com Another related scaffold, isoquinolinedione, has been used to generate inhibitors of the insulin-like growth factor receptor (IGF-1R), a target in cancer treatment. drugbank.com The modulation of these receptors can trigger downstream signaling cascades, although the specific pathways affected by this compound require further elucidation.
Structure-Activity Relationship (SAR) Studies for Targeted Biological Responses
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the quinolinone scaffold. researchgate.netresearchgate.net Research has shown that modifications at various positions of the quinolinone ring system significantly influence potency and selectivity.
N-1 Position: Substitution at the N-1 position with carboxamide groups has been extensively explored to develop compounds with anti-inflammatory and other biological activities. mdpi.comresearchgate.net
C-3 Position: The introduction of different substituents at the C-3 position is a common strategy. For example, synthesizing 3-carboxamide derivatives of 4-hydroxy-2-quinolinone has yielded compounds with potent lipoxygenase (LOX) inhibitory activity. mdpi.comresearchgate.net
C-6 Position: The presence of a halogen, such as the bromine atom in this compound, is a key structural feature. Studies on related compounds have shown that bromo-substituted quinolines can exhibit potent activity, for instance, against HIV-RT. nih.gov
C-7 Position: Modifications at the C-7 position are also common in the development of quinolone-based agents. researchgate.net
These studies indicate that the biological profile of a quinolinone derivative is a composite result of the substitutions around its core structure, with the bromine at C-6 likely playing a significant role in the electronic and steric properties that govern molecular interactions. researchgate.net
In Silico Approaches to Binding Affinity and Molecular Docking
Computational methods, particularly molecular docking, are instrumental in predicting the binding modes and affinities of quinolinone derivatives to their biological targets. nih.gov These in silico studies provide valuable insights that guide the synthesis and biological evaluation of new compounds.
For example, docking studies of a potent antitumor quinolone derivative (compound 6j) into the DNA-Top I complex revealed key interactions, including three hydrogen bonds and two π-cation interactions, that are likely crucial for its activity. jst.go.jp In another study, various quinolone-based hydrazones were docked against α-amylase, α-glucosidase, and aldose reductase, with some compounds showing docking scores superior to standard inhibitors. acs.org Compound 5o, for instance, exhibited a particularly strong interaction with aldose reductase, with a docking score of -10.051. acs.org Similarly, quinoline derivatives designed as NNRTIs showed high affinity towards the HIV reverse transcriptase protein in docking simulations, with one compound achieving a docking score of –10.67. nih.gov
Table 2: Molecular Docking Scores of Quinolone Derivatives Against Various Targets This table is interactive. You can sort and filter the data.
| Derivative/Compound | Target Protein (PDB ID) | Docking Score | Reference |
|---|---|---|---|
| Compound 6j (piperazinylquinolone) | DNA-Top I (1T8I) | Not specified | jst.go.jp |
| Compound 4 (pyrimidine-quinoline) | HIV Reverse Transcriptase (4I2P) | -10.67 | nih.gov |
| Compound 5o (quinolone-hydrazone) | Aldose Reductase (4JIR) | -10.051 | acs.org |
| Compound 5b (quinolone-hydrazone) | Aldose Reductase (4JIR) | -9.967 | acs.org |
| Compound 5d (quinolone-hydrazone) | Aldose Reductase (4JIR) | -9.603 | acs.org |
| Acarbose (standard) | α-glucosidase (5NN8) | -12.535 | acs.org |
| 4,6-dihydroxyquinolin-2(1H)-one | DNA gyrase B (4URO) | Not specified | nih.gov |
Investigations into Cell-Based Mechanistic Pathways (e.g., Apoptosis Induction)
The antiproliferative activity observed for many quinolinone derivatives often involves the induction of programmed cell death, or apoptosis. While not a quinolinone, the structurally related 6'-benzyloxy-4-bromo-2'-hydroxychalcone has been shown to be a potent apoptotic inducer in human leukemia cells. nih.gov The mechanism involved the activation of initiator (caspase-8) and executioner caspases, the release of mitochondrial proteins like cytochrome c, dissipation of the mitochondrial membrane potential, and the generation of reactive oxygen species (ROS). nih.gov This suggests that related bromo-substituted aromatic compounds could potentially act through similar extrinsic and intrinsic apoptotic pathways.
Studies on other heterocyclic compounds, such as tetrabromo-1H-benzimidazole derivatives, have also demonstrated pronounced pro-apoptotic activity, which was linked to the inhibition of kinases like PIM-1. mdpi.com Given that quinolinone derivatives have shown cytotoxicity against various cancer cell lines, including A549, HL-60, and Hela cells, it is plausible that apoptosis is a key terminal event, though the precise upstream signaling pathways for this compound remain to be fully characterized. jst.go.jp
Applications and Advanced Research Directions for Quinolone Derivatives
Quinolone Scaffolds in Medicinal Chemistry as Synthetic Building Blocks
Quinolone derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. nih.gov This has led to their extensive use as foundational structures for the synthesis of new therapeutic agents. benthamdirect.commdpi.com The quinolone core can be systematically modified at various positions to create a vast chemical space of derivatives with diverse biological activities. nih.gov
The compound 6-bromo-4-hydroxy-1H-quinolin-4-one serves as a valuable building block in this context. calpaclab.comsigmaaldrich.comnih.gov Its chemical structure, featuring a bromine atom and hydroxyl groups, provides reactive sites for further chemical transformations. nih.govchemicalbook.com These modifications can be strategically designed to enhance the pharmacological properties of the resulting molecules. researchgate.net
The applications of quinolone scaffolds are broad and include the development of agents with various therapeutic potentials. nih.govacs.org Research has focused on creating quinolone-based compounds for a variety of medical applications. nih.gov The development of hybrid molecules, where quinolones are combined with other pharmacologically active moieties, is a promising strategy to create dual-action drugs. nih.govnih.gov
Table 1: Research Findings on Quinolone Derivatives in Medicinal Chemistry
| Research Area | Key Findings |
|---|---|
| Anticancer Agents | Quinolone derivatives have been identified as inhibitors of various proteins and enzymes involved in cancer cell growth, such as topoisomerase and protein kinases. nih.gov |
| Antidiabetic Agents | Quinoline-based hydrazone derivatives have shown potential in targeting key metabolic enzymes involved in diabetes. acs.org |
| Antibacterial Agents | Fluoroquinolones, a class of quinolones, are broad-spectrum antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov |
| Neuroprotective Agents | Systematically designed quinoline (B57606) derivatives have been investigated for their antioxidant and neuroprotective properties. nih.gov |
Role of Quinolones in Materials Science Research
The unique photophysical properties of quinolone derivatives have made them attractive candidates for applications in materials science. researchgate.net Their ability to absorb and emit light can be fine-tuned through structural modifications, leading to the development of novel materials with specific optical characteristics. nih.gov
Quinolone derivatives are being explored for their potential in creating functional materials and smart systems. These materials can respond to external stimuli, such as changes in pH or the presence of specific ions, making them suitable for a variety of applications. The development of such materials is an active area of research, with a focus on creating systems with enhanced sensitivity and selectivity.
The fluorescent properties of quinolone derivatives have led to their use in the development of dyes and molecular sensors. nih.gov These compounds can be designed to exhibit changes in their fluorescence upon binding to a target analyte, allowing for sensitive and selective detection. mdpi.com For example, some quinoline derivatives have been developed as fluorescent sensors for metal cations. mdpi.com
Historically, certain cyanine (B1664457) dyes were based on quinoline derivatives. afirm-group.com More recently, research has focused on the synthesis of new fluorescent quinoline and quinolone compounds whose light emission can be conveniently tuned by simple structural modifications. researchgate.netnih.gov These reactive derivatives can be used for the covalent attachment of fluorophores to various biomolecules. researchgate.net
Table 2: Applications of Quinolone Derivatives in Dyes and Molecular Sensors
| Application | Description |
|---|---|
| Fluorescent Dyes | Quinolone derivatives with tunable light emission are used as fluorescent tracers in various analytical platforms. researchgate.netnih.gov |
| Molecular Sensors | Quinolone-based compounds are designed to detect specific ions or molecules through changes in their fluorescent properties. mdpi.com |
| Cellular Imaging | Some quinoline derivatives have been utilized as agents for cellular imaging. researchgate.net |
Innovation and Future Perspectives for Halogenated Quinolones in Chemical Research
The introduction of halogen atoms, such as bromine, into the quinolone structure has a significant impact on the properties and potential applications of these compounds. nih.govnih.gov Halogenation can influence the electronic properties, reactivity, and biological activity of the quinolone scaffold. nih.gov
Future research in the field of halogenated quinolones is expected to focus on several key areas:
Development of Novel Synthetic Methodologies: Creating more efficient and selective methods for the synthesis of halogenated quinolone derivatives will be crucial for exploring their full potential.
Exploration of New Applications: Investigating the use of halogenated quinolones in emerging fields, such as photodynamic therapy and advanced materials, could lead to new technological advancements. mdpi.com
Understanding Structure-Activity Relationships: Further studies are needed to fully understand how the position and nature of the halogen atom affect the properties of quinolone derivatives. This knowledge will enable the rational design of new compounds with optimized characteristics.
The continued exploration of halogenated quinolones, including "6-bromo-2-hydroxy-1H-quinolin-4-one," holds significant promise for the discovery of new molecules with valuable applications in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 6-bromo-2-hydroxy-1H-quinolin-4-one, and how are reaction conditions controlled?
- Methodology : The Knorr synthesis pathway is commonly adapted for brominated quinolinones. Key steps include:
- Condensation : Reacting brominated aniline derivatives with β-keto esters under reflux. Optimized conditions (e.g., ethanol solvent, 80°C) improve yield .
- Cyclization : Acid-catalyzed ring closure (e.g., H₂SO₄) forms the quinolinone core.
- Monitoring : Real-time ¹H NMR tracks intermediates to avoid side reactions .
- Critical Parameters : Solvent polarity, temperature, and catalyst choice (e.g., Pd/C for hydrogenation steps in related compounds) .
Q. How is structural confirmation achieved for this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C6, hydroxyl at C2) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₉H₆BrNO₂, [M+H]⁺ = 256.96) .
- X-ray Crystallography : Resolves dihedral angles and hydrogen-bonding networks in the solid state .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., Br, OH) influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Bromine’s electron-withdrawing effect activates the C6 position for nucleophilic substitution or Suzuki-Miyaura coupling .
- The hydroxyl group at C2 participates in tautomerism, affecting redox behavior and metal coordination .
- Case Study : In Pd-catalyzed couplings, bromine substitution at C6 enhances regioselectivity compared to chloro analogs (yield: 75% vs. 62%) .
Q. What strategies resolve contradictions in reported biological activity data for quinolinone derivatives?
- Data Reconciliation :
- Structural Variants : Compare bioactivity of this compound with analogs (e.g., 6-chloro or 6-iodo derivatives). For example, bromine enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Assay Conditions : Adjust pH (e.g., 7.4 vs. 6.5) to account for hydroxyl group protonation effects on enzyme inhibition .
- Table 1 : Bioactivity Comparison of Analogous Quinolinones
| Compound | IC₅₀ (μM, E. coli) | LogP | Reference |
|---|---|---|---|
| This compound | 12.3 | 2.1 | |
| 6-Chloro-2-hydroxy-1H-quinolin-4-one | 18.9 | 1.8 |
Q. How can computational methods predict the binding affinity of this compound to target enzymes?
- In Silico Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). The hydroxyl group forms hydrogen bonds with Asp27 (ΔG = -8.2 kcal/mol) .
- QSAR Models : Correlate Hammett σ values of substituents with inhibitory activity (R² = 0.89) .
Methodological Challenges
Q. What experimental designs mitigate degradation of this compound under light or oxidative conditions?
- Stabilization Strategies :
- Light Sensitivity : Store in amber vials under argon; degradation half-life increases from 24 h to 72 h .
- Oxidative Protection : Add antioxidants (e.g., BHT) during reactions to prevent quinone formation .
Q. How are regioselectivity challenges addressed during functionalization of the quinolinone core?
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate C3, enabling selective bromination or alkylation .
- Protecting Groups : Temporarily mask the hydroxyl group with TMSCl to direct electrophiles to C8 .
Data Reproducibility
Q. Why do yields vary in scaled-up syntheses of this compound?
- Scale-Up Factors :
- Heat Transfer : Poor mixing in large batches leads to hotspots, promoting side reactions (e.g., dehydrobromination). Use flow reactors for uniform heating .
- Purification : Column chromatography resolves diastereomers; switch to recrystallization (ethanol/water) for >10 g batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
